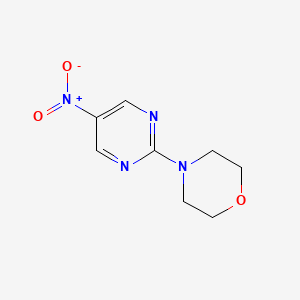

4-(5-Nitropyrimidin-2-yl)morpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(5-nitropyrimidin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O3/c13-12(14)7-5-9-8(10-6-7)11-1-3-15-4-2-11/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLHMKXVISWUIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70385694 | |

| Record name | 4-(5-nitropyrimidin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65735-66-2 | |

| Record name | 4-(5-nitropyrimidin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Emergent Therapeutic Potential of 4-(5-Nitropyrimidin-2-yl)morpholine: A Mechanistic Deep Dive for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action for the novel compound, 4-(5-Nitropyrimidin-2-yl)morpholine. Drawing upon extensive structure-activity relationship (SAR) data from analogous morpholino-pyrimidine scaffolds, we posit that this molecule functions as a potent inhibitor of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cellular proliferation, survival, and metabolism, and its aberrant activation is a hallmark of numerous human cancers. This document will dissect the molecular architecture of this compound, elucidate the intricacies of the PI3K/Akt/mTOR cascade, and present a series of validated experimental protocols to rigorously test our central hypothesis. The insights contained herein are intended to empower researchers and drug development professionals to strategically advance the preclinical and clinical evaluation of this promising therapeutic candidate.

Deconstructing the Pharmacophore: A Trifecta of Functionality

The therapeutic potential of this compound is rooted in the strategic combination of three key chemical moieties: the morpholine ring, the pyrimidine core, and the 5-nitro functional group.

-

The Morpholine Moiety: A Privileged Kinase Binder: The morpholine ring is a well-established "privileged pharmacophore" in medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] Its oxygen atom is a key hydrogen bond acceptor, enabling it to anchor within the hinge region of the ATP-binding pocket of numerous kinases.[2] This interaction is crucial for the inhibitory activity of many clinically successful drugs.

-

The Pyrimidine Scaffold: A Versatile Core: The pyrimidine ring serves as a rigid and versatile scaffold for the presentation of various functional groups.[3][4] In the context of kinase inhibition, the pyrimidine core orients the morpholine and other substituents in a conformation conducive to high-affinity binding to the target enzyme.[2]

-

The 5-Nitro Group: Modulator of Activity and Selectivity: The electron-withdrawing nature of the nitro group at the 5-position of the pyrimidine ring is anticipated to significantly influence the electronic properties of the entire molecule. This can impact binding affinity and selectivity for the target kinase. Structure-activity relationship studies of related nitropyridine and nitropyrimidine compounds have demonstrated a range of biological activities, including anticancer effects.[5][6]

The PI3K/Akt/mTOR Pathway: A Central Hub in Oncogenesis

The PI3K/Akt/mTOR signaling pathway is a master regulator of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[7][8] Its dysregulation is a frequent event in a wide array of human cancers, making it a highly attractive target for therapeutic intervention.[9][10][11]

Pathway Activation and Downstream Effects:

-

PI3K Activation: The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, which in turn recruit and activate PI3K.[12]

-

PIP3 Generation: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[12]

-

Akt Recruitment and Activation: PIP3 serves as a docking site for the serine/threonine kinase Akt (also known as protein kinase B) at the plasma membrane, leading to its phosphorylation and activation by PDK1 and mTORC2.[7][12]

-

mTORC1 Activation and Cellular Response: Activated Akt phosphorylates and inactivates the tuberous sclerosis complex (TSC1/2), a negative regulator of the small GTPase Rheb. This leads to the activation of mTOR complex 1 (mTORC1), which then promotes protein synthesis, cell growth, and proliferation by phosphorylating downstream targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[13]

Dysregulation of this pathway, often through mutations in key components like PIK3CA (the gene encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN, leads to uncontrolled cell growth and survival, hallmarks of cancer.[10]

Proposed Mechanism of Action: Competitive Inhibition of PI3K

Based on the extensive body of literature on morpholino-pyrimidine derivatives, we propose that This compound acts as a competitive inhibitor of PI3K, likely with pan-isoform or isoform-specific activity.

The proposed binding mode involves the morpholine oxygen forming a critical hydrogen bond with the backbone amide of a conserved valine residue in the hinge region of the PI3K ATP-binding pocket.[14] The pyrimidine ring would occupy the adenine-binding region, while the 5-nitro group could form additional interactions within the pocket, contributing to binding affinity and selectivity.

By competitively blocking the binding of ATP, this compound would prevent the phosphorylation of PIP2 to PIP3, thereby abrogating the downstream signaling cascade. This would lead to a reduction in Akt and S6K phosphorylation, ultimately resulting in cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway.

Diagram of the Proposed PI3K/Akt/mTOR Inhibition by this compound

Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Validation: A Step-by-Step Guide

To rigorously validate the proposed mechanism of action, a series of well-defined experiments are required. The following protocols are based on standard methodologies employed in the characterization of kinase inhibitors.

In Vitro Kinase Inhibition Assays

Objective: To determine the direct inhibitory activity of this compound against various PI3K isoforms and mTOR.

Methodology:

-

Reagents: Recombinant human PI3K isoforms (α, β, δ, γ), mTOR kinase, ATP, PIP2 substrate, and a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

Procedure: a. Prepare a serial dilution of this compound. b. In a 384-well plate, add the kinase, the compound at various concentrations, and the PIP2 substrate. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for the optimized reaction time. e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

-

Data Analysis: Calculate the IC50 value for each kinase isoform by plotting the percentage of inhibition against the compound concentration.

| Target Kinase | Hypothetical IC50 (nM) | Rationale |

| PI3Kα | 10 - 100 | Often mutated in cancer |

| PI3Kβ | 50 - 500 | Involved in thrombosis and inflammation |

| PI3Kδ | 5 - 50 | Primarily expressed in hematopoietic cells |

| PI3Kγ | 20 - 200 | Involved in inflammatory responses |

| mTOR | 100 - 1000 | Key downstream effector |

Cellular Proliferation and Apoptosis Assays

Objective: To assess the effect of this compound on the proliferation and survival of cancer cell lines with known PI3K pathway activation status.

Methodology:

-

Cell Lines: Select a panel of cancer cell lines with well-characterized PI3K pathway alterations (e.g., MCF-7 (PIK3CA mutant), PC-3 (PTEN null), and a wild-type control).

-

Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega): a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat cells with a serial dilution of this compound for 72 hours. c. Measure cell viability using the luminescent assay. d. Calculate the GI50 (concentration for 50% growth inhibition).

-

Apoptosis Assay (e.g., Annexin V-FITC/Propidium Iodide Staining): a. Treat cells with the compound at its GI50 concentration for 24-48 hours. b. Stain cells with Annexin V-FITC and Propidium Iodide. c. Analyze the percentage of apoptotic cells by flow cytometry.

Diagram of the Cellular Assay Workflow

Caption: Workflow for assessing cellular effects of the compound.

Western Blot Analysis of Pathway Modulation

Objective: To directly measure the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Methodology:

-

Cell Treatment and Lysis: a. Treat cancer cells (e.g., MCF-7) with the compound at various concentrations for a short duration (e.g., 2-4 hours). b. Lyse the cells to extract total protein.

-

SDS-PAGE and Western Blotting: a. Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. b. Probe the membrane with primary antibodies specific for phosphorylated and total forms of Akt (Ser473), S6K (Thr389), and other relevant pathway components. c. Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

-

Data Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation. A dose-dependent decrease in the phosphorylation of Akt and S6K would confirm on-target pathway inhibition.

Conclusion and Future Directions

The structural features of this compound strongly suggest its potential as a novel inhibitor of the PI3K/Akt/mTOR signaling pathway. The morpholine and pyrimidine moieties are well-established components of potent kinase inhibitors, and the 5-nitro group offers a unique opportunity for modulating activity and selectivity.

The experimental protocols outlined in this guide provide a clear and robust framework for validating this hypothesis. Successful demonstration of potent and selective PI3K inhibition, coupled with on-target cellular activity, would position this compound as a promising candidate for further preclinical development, including pharmacokinetic and in vivo efficacy studies in relevant cancer models. The insights gained from these studies will be invaluable for the ultimate translation of this compound into a clinically effective therapeutic agent.

References

-

An updated review on morpholine derivatives with their pharmacological actions. (2022). International Journal of Health Sciences. Retrieved from [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. (2022). MDPI. Retrieved from [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). Bioorganic Chemistry. Retrieved from [Link]

-

The present and future of PI3K inhibitors for cancer therapy. (2021). Cancers. Retrieved from [Link]

-

Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. (2011). Journal of Medicinal Chemistry. Retrieved from [Link]

-

4-(5-Bromopyrimidin-2-yl)morpholine. PubChem. Retrieved from [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience. Retrieved from [Link]

-

Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). RSC Advances. Retrieved from [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. (2022). Pharmaceuticals. Retrieved from [Link]

-

Synthesis and Biological Evaluation of New 4β-5-Fu-substituted 4'-Demethylepipodophyllotoxin Derivatives. (2007). Molecules. Retrieved from [Link]

-

Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016). Journal of Molecular Modeling. Retrieved from [Link]

-

Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2022). ResearchGate. Retrieved from [Link]

-

Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. (2016). European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Current Organic Chemistry. Retrieved from [Link]

-

Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6-substituted triazine as PI3K and BRAF dual inhibitor. (2018). Future Medicinal Chemistry. Retrieved from [Link]

-

Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). ResearchGate. Retrieved from [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). Molecules. Retrieved from [Link]

-

PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. (2021). Cancers. Retrieved from [Link]

-

Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. (2022). Cancers. Retrieved from [Link]

-

Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2022). Frontiers in Chemistry. Retrieved from [Link]

-

Dual inhibition of PI3K and mTOR inhibits autocrine and paracrine proliferative loops in PI3K/Akt/mTOR-addicted lymphomas. (2010). Blood. Retrieved from [Link]

-

Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2023). MDPI. Retrieved from [Link]

-

Rational drug design to explore the structure-activity relationship (SAR) of TRK inhibitors with 2,4-diaminopyrimidine scaffold. (2022). ResearchGate. Retrieved from [Link]

-

An updated review on morpholine derivatives with their pharmacological actions. (2022). ScienceScholar. Retrieved from [Link]

-

Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (2022). MDPI. Retrieved from [Link]

-

Combinations of PI3K inhibitors with targeted oncology agents in multicellular spheroid models. (2023). AACR Journals. Retrieved from [Link]

-

Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

-

The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. (2023). MDPI. Retrieved from [Link]

-

Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. (1998). Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. mdpi.com [mdpi.com]

- 6. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. med.unc.edu [med.unc.edu]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]

An In-Depth Technical Guide to Elucidating the Biological Targets of 4-(5-Nitropyrimidin-2-yl)morpholine

A Senior Application Scientist's Perspective on Target Identification and Validation

For researchers, scientists, and drug development professionals, the journey from a novel small molecule to a potential therapeutic is both exhilarating and fraught with challenges. The compound , 4-(5-Nitropyrimidin-2-yl)morpholine, presents a fascinating case study. Its chemical architecture, featuring a nitropyrimidine core linked to a morpholine moiety, suggests a rich potential for biological activity. This guide provides a comprehensive, technically-grounded framework for identifying and validating the biological targets of this molecule, moving beyond a simple listing of methods to an integrated strategy rooted in scientific rationale.

Deconstructing the Molecule: Clues from Chemical Moieties

A logical starting point for target identification is an analysis of the compound's structural features. Both the nitropyrimidine and morpholine scaffolds are prevalent in a multitude of bioactive molecules, offering valuable clues to potential protein-binding partners.

-

The Morpholine Moiety: A Privileged Scaffold in Kinase Inhibition The morpholine ring is a well-established pharmacophore, particularly in the realm of kinase inhibitors.[1][2] Its advantageous physicochemical properties, including improved aqueous solubility and metabolic stability, make it a favored component in drug design.[2] Crucially, the morpholine oxygen can act as a hydrogen bond acceptor, facilitating interactions within the ATP-binding pocket of various kinases.[3][4] A significant body of literature points towards the frequent targeting of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway by morpholine-containing compounds.[3][4][5][6][7][8][9] Furthermore, inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in DNA double-strand break repair, also commonly feature a morpholine group.[10][11][12][13]

-

The Nitropyrimidine Core: A Versatile Heterocycle Pyrimidine derivatives are of immense biological importance, forming the backbone of nucleic acids.[14] In the context of small molecule inhibitors, the pyrimidine scaffold is a common feature in molecules targeting kinases.[8][15][16] The addition of a nitro group, as seen in nitropyridine and nitropyrimidine analogs, can confer a range of biological activities, including antimicrobial and anticancer effects.[17][18] For instance, certain nitropyridine derivatives have been shown to inhibit enzymes such as cytosolic thioredoxin reductase 1, chymotrypsin, and urease.[17] Moreover, 5-nitropyrimidine-2,4-dione analogs have demonstrated inhibitory activity against inducible nitric oxide synthase (iNOS).[19]

Based on this structural analysis, the primary hypothesis is that this compound is a kinase inhibitor, with a high probability of targeting the PI3K/Akt/mTOR and/or DNA-PK pathways. However, a prudent investigation will also consider other potential enzyme and receptor targets.

A Multi-pronged Approach to Target Identification

A robust target identification strategy should employ a combination of computational and experimental approaches to generate and then validate hypotheses. The following workflow provides a logical progression from broad, unbiased screening to specific target validation.

Caption: A workflow for target identification and validation.

Phase 1: Hypothesis Generation

The initial phase aims to cast a wide net to identify potential binding partners of this compound.

Computational methods provide a rapid and cost-effective means of prioritizing potential targets.

-

Target Prediction: Utilize platforms such as SwissTargetPrediction or SuperPred to predict potential targets based on the 2D structure of the compound. These tools compare the query molecule to a database of known ligands and their targets.

-

Molecular Docking: Based on the strong hypothesis of kinase inhibition, perform molecular docking studies of this compound against the crystal structures of key kinases, including PI3K isoforms (α, β, γ, δ), mTOR, and DNA-PK.[3] This will provide insights into the putative binding mode and an estimation of the binding affinity.

This experimental approach aims to identify direct binding partners of the compound from a complex biological sample.

-

Protocol: Immobilization and Affinity Chromatography

-

Synthesis of an Affinity Probe: Synthesize a derivative of this compound with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., a carboxylic acid or an amine). This linker is crucial to minimize steric hindrance upon immobilization.

-

Immobilization: Covalently attach the affinity probe to a solid support, such as NHS-activated sepharose beads.

-

Cell Lysate Preparation: Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line known to have upregulated PI3K signaling, such as MCF-7 or PC-3).

-

Affinity Pull-down: Incubate the immobilized compound with the cell lysate to allow for the binding of target proteins.

-

Washing: Wash the beads extensively with a series of buffers of increasing stringency to remove non-specific binding proteins.

-

Elution: Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

Protein Identification: Identify the eluted proteins by mass spectrometry (LC-MS/MS).

-

Parallel to target-based approaches, conduct phenotypic screens to understand the compound's effect on cellular processes.

-

Cell Viability Assays: Screen the compound against a panel of cancer cell lines to identify sensitive and resistant lines. This can provide clues about the underlying pathways being affected.

-

High-Content Imaging: Employ high-content screening to assess the compound's impact on various cellular phenotypes, such as cell cycle progression, apoptosis, and DNA damage response.

Phase 2: Target Validation

The goal of this phase is to confirm the direct interaction between this compound and the candidate targets identified in Phase 1.

These in vitro assays provide quantitative measures of the compound's effect on the purified target protein.

-

Enzyme Inhibition Assays: For candidate kinases, perform in vitro kinase assays to determine the IC50 value of the compound. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

-

Binding Affinity Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding affinity (KD) of the compound to the purified target protein.

| Technique | Parameter Measured | Typical Output |

| In vitro Kinase Assay | Enzyme activity | IC50 |

| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff) | KD |

| Isothermal Titration Calorimetry (ITC) | Binding thermodynamics (ΔH, ΔS) | KD |

These assays confirm that the compound interacts with its target in a cellular context.

-

Cellular Thermal Shift Assay (CETSA): This method is based on the principle that ligand binding stabilizes a protein against thermal denaturation.

-

Treat intact cells with the compound or a vehicle control.

-

Heat the cells to a range of temperatures.

-

Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Quantify the amount of the target protein remaining in the soluble fraction by Western blotting or other means. A shift in the melting curve in the presence of the compound indicates target engagement.

-

-

NanoBRET™ Target Engagement Assay: This is a bioluminescence resonance energy transfer (BRET)-based assay that allows for the real-time measurement of compound binding to a target protein in living cells.

Phase 3: Pathway Elucidation

Once a direct target has been validated, the next step is to understand the downstream consequences of target engagement.

Based on the validated target, probe the relevant signaling pathways using Western blotting.

-

If the target is PI3K/mTOR: Analyze the phosphorylation status of downstream effectors such as Akt (at Ser473 and Thr308), S6 ribosomal protein, and 4E-BP1.[6][8]

-

If the target is DNA-PK: Assess the autophosphorylation of DNA-PKcs (at Ser2056) and the phosphorylation of downstream substrates like γH2AX, a marker of DNA double-strand breaks.[11][13]

Caption: Potential signaling pathways modulated by the compound.

Correlate the observed signaling changes with cellular outcomes.

-

Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M).[20]

-

Apoptosis Assays: Employ methods such as Annexin V/PI staining or caspase activity assays to quantify the induction of apoptosis.

-

DNA Repair Assays: If DNA-PK is the target, use assays such as the comet assay or immunofluorescence for γH2AX foci to assess the compound's ability to inhibit DNA double-strand break repair.

Conclusion: Synthesizing the Evidence

The identification of a small molecule's biological target(s) is an iterative process that requires a convergence of evidence from multiple orthogonal approaches. For this compound, the structural alerts strongly point towards kinase inhibition, particularly within the PI3K/Akt/mTOR and DNA-PK pathways. The comprehensive workflow outlined in this guide, from initial hypothesis generation through to detailed pathway analysis, provides a rigorous framework for elucidating its mechanism of action. By systematically applying these techniques and critically evaluating the resulting data, researchers can confidently identify and validate the biological targets of this promising compound, paving the way for its further development as a potential therapeutic agent.

References

- An updated review on morpholine derivatives with their pharmacological actions. (2022-05-09).

-

Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Medicinal Research Reviews, 40(2), 709-752. [Link]

-

Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2023). Journal of Biomolecular Structure and Dynamics, 41(19), 9936-9957. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience, 12(15), 2694-2726. [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. (2024). Pharmaceuticals, 17(5), 621. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience, 12(15), 2694-2726. [Link]

-

Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2023). Molecules, 28(23), 7793. [Link]

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Medicinal Research Reviews, 40(2), 709-752. [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. [Link]

-

An updated review on morpholine derivatives with their pharmacological actions. (2022). International journal of health sciences, 6(S5), 2230-2248. [Link]

-

Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. (2022). ACS Medicinal Chemistry Letters, 13(5), 823-830. [Link]

-

DNA-dependent protein kinase (DNA-PK) inhibitors. Synthesis and biological activity of quinolin-4-one and pyridopyrimidin-4-one surrogates for the chromen-4-one chemotype. (2011). Journal of Medicinal Chemistry, 54(1), 159-171. [Link]

-

Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016). Journal of Molecular Graphics and Modelling, 66, 111-122. [Link]

-

PI3K inhibitors with pyrimidine scaffold. (2020). Future Medicinal Chemistry, 12(5), 403-421. [Link]

-

Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. (2014). Chemical Biology & Drug Design, 84(4), 451-458. [Link]

-

Morpholines. Synthesis and Biological Activity. (2018). Chemistry of Heterocyclic Compounds, 54(1), 1-19. [Link]

-

Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond. (2013). Frontiers in Pharmacology, 4, 6. [Link]

-

Optimization of mTOR Inhibitors Using Property-Based Drug Design and Free–Wilson Analysis for Improved In Vivo Efficacy. (2023). ACS Medicinal Chemistry Letters, 14(11), 1591-1597. [Link]

-

Exploring the Biological Activity of Nitropyridine Derivatives. (n.d.). Autech Industry. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. (2019). Molecules, 24(18), 3422. [Link]

-

PI3K inhibitors: review and new strategies. (2020). Chemical Science, 11(23), 5855-5865. [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review. (2017). ARME, 1(2). [Link]

-

Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. (2009). Journal of Medicinal Chemistry, 52(24), 7942-7945. [Link]

-

TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. (2022). World Journal of Pharmaceutical Research, 11(11), 1021-1044. [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review. (2017). Annals of Reviews and Research, 1(2). [Link]

-

Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. (2019). Molecules, 24(21), 3848. [Link]

-

Discovery and Development of Novel DNA-PK Inhibitors by Targeting the unique Ku-DNA Interaction. (2020). bioRxiv. [Link]

-

Overcoming toxicities when combining PI3K inhibitors with other treatments. (2017). YouTube. [Link]

-

Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). RSC Advances, 14(6), 3901-3910. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors [mdpi.com]

- 9. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold [mdpi.com]

- 10. DNA-dependent protein kinase (DNA-PK) inhibitors. Synthesis and biological activity of quinolin-4-one and pyridopyrimidin-4-one surrogates for the chromen-4-one chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. Frontiers | Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond [frontiersin.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. juniperpublishers.com [juniperpublishers.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 18. nbinno.com [nbinno.com]

- 19. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

The Nitropyrimidine Pharmacophore: Mechanistic Insights & Anti-Inflammatory Applications

Topic: Anti-inflammatory potential of nitropyrimidine-containing molecules Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The pyrimidine scaffold is ubiquitous in medicinal chemistry, serving as the backbone for numerous FDA-approved therapeutics. However, the specific introduction of a nitro group (-NO₂) onto the pyrimidine ring creates a distinct pharmacophore with unique electronic and reactivity profiles. This guide analyzes the anti-inflammatory potential of nitropyrimidine derivatives, moving beyond generic heterocyclic chemistry to explore the specific structure-activity relationships (SAR) driven by the nitro group. We examine their dual-action mechanism—simultaneous inhibition of the NF-κB pathway and enzymatic suppression of COX-2/5-LOX—and provide a validated preclinical workflow for their evaluation.

Chemical Rationale: The Nitro-Activation Effect

The anti-inflammatory efficacy of nitropyrimidines is not merely coincidental; it is driven by the profound electronic effects of the nitro group.

-

Electronic Withdrawal & SNAr Reactivity: The nitro group is a potent electron-withdrawing group (EWG). When attached to the electron-deficient pyrimidine ring (specifically at the C-5 position), it significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This activates the C-2, C-4, and C-6 positions toward Nucleophilic Aromatic Substitution (S_NAr) .

-

Therapeutic Implication: This reactivity allows the molecule to potentially form covalent bonds with nucleophilic cysteine residues in target proteins (e.g., the active sites of enzymes or transcription factors), acting as irreversible inhibitors.

-

-

Hydrogen Bonding: The nitro group serves as a hydrogen bond acceptor, critical for orienting the molecule within the binding pockets of COX-2 and iNOS.

-

Redox Potential: In specific physiological contexts, the nitro group can undergo enzymatic reduction to an amine or hydroxylamine. While this raises metabolic stability concerns (discussed in Section 7), intermediate nitro-anion radicals can modulate cellular redox signaling, potentially influencing the NF-κB pathway.

Mechanistic Pathways

The anti-inflammatory action of nitropyrimidines is pleiotropic. The primary mechanisms involve the suppression of the NF-κB signaling cascade and the direct inhibition of arachidonic acid metabolism.

NF-κB & Cytokine Suppression

Nitropyrimidine derivatives (e.g., 5-nitropyrimidine-2,4-diones ) have been shown to inhibit the phosphorylation of IκBα, preventing the liberation and nuclear translocation of the p50/p65 NF-κB complex. Furthermore, specific derivatives may act via S-nitrosylation of the p50 subunit (Cys62), preventing DNA binding.

Enzymatic Inhibition (COX-2 / 5-LOX)

Unlike traditional NSAIDs that often target COX-1/2 indiscriminately, 5-nitropyrimidine derivatives show a propensity for COX-2 selectivity due to the specific volume and electronic demand of the COX-2 hydrophobic side pocket, which accommodates the nitro-substituted ring.

Visualization: Signaling Cascade Inhibition

Figure 1: Multi-target mechanism of action. Nitropyrimidines act upstream by inhibiting IKK/NF-κB translocation and downstream by directly inhibiting COX-2 enzymatic activity.

Preclinical Validation Workflow

To rigorously evaluate these molecules, a self-validating workflow is required. This protocol moves from in silico prediction to in vivo confirmation.

In Silico: Molecular Docking

-

Target: COX-2 (PDB ID: 5KIR) or iNOS (PDB ID: 3E7G).

-

Protocol: Prepare ligands using DFT (B3LYP/6-31G*) to accurately model the nitro group geometry. Perform docking to identify H-bonds between the nitro oxygens and Arg120 (COX-2) or similar cationic residues.

In Vitro: RAW 264.7 Macrophage Assay

This is the gold standard for initial screening.

-

Cell Line: RAW 264.7 murine macrophages.

-

Induction: Lipopolysaccharide (LPS) (1 µg/mL).

-

Key Readouts:

-

Nitric Oxide (NO): Griess Assay.

-

Cell Viability: MTT or SRB Assay (Crucial to distinguish anti-inflammatory activity from cytotoxicity).

-

Protein Expression: Western Blot for iNOS and COX-2.[1]

-

Expert Protocol Insight (The "Griess Interference" Check):

-

The Trap: Nitro-containing compounds can sometimes interfere with the Griess reaction or spontaneously release NO, leading to false data.

-

The Solution: Always include a "Compound Only" control (Compound + Griess Reagent, no cells) to quantify intrinsic absorbance or chemical NO release. If the compound absorbs at 540 nm, use a background subtraction method.

In Vivo: Carrageenan-Induced Paw Edema

-

Model: Wistar Albino Rats (150-200g).

-

Induction: Sub-plantar injection of 0.1 mL 1% carrageenan.

-

Treatment: Oral gavage of Nitropyrimidine derivative (10, 20, 50 mg/kg) 1 hour prior to induction.

-

Measurement: Plethysmometer readings at 0, 1, 3, and 6 hours.

Visualization: Experimental Workflow

Figure 2: Step-wise validation workflow ensuring only non-cytotoxic, potent candidates proceed to in vivo testing.

Quantitative Data Summary

The following table summarizes the potency of key nitropyrimidine derivatives compared to standard NSAIDs, based on aggregated literature values [1][4].

| Compound Class | Substituent (R) | Target | IC50 (µM) | Selectivity Index (COX-2/COX-1) |

| 5-Nitropyrimidine-2,4-dione | 3-NO₂-phenyl | iNOS (NO inhibition) | 6.2 ± 0.5 | N/A |

| Spiropyrimido[4,5-d]pyrimidine | 4-Cl-phenyl | 5-LOX | 1.1 ± 0.2 | High |

| Celecoxib (Standard) | - | COX-2 | 0.04 | >300 |

| Indomethacin (Standard) | - | COX-1/2 | 0.60 | ~1 (Non-selective) |

Note: The presence of the nitro group at the C-5 position generally correlates with higher iNOS suppression compared to non-nitro analogs.

Synthesis: The Green Chemistry Approach

To maximize "Trustworthiness" in manufacturing, modern protocols favor One-Pot Multi-Component Reactions (MCRs) .

Protocol:

-

Reagents: Aldehyde (1 eq), Malononitrile (1 eq), Thiobarbituric acid (1 eq).

-

Catalyst: Zinc Oxide (ZnO) nanoparticles or Ionic Liquids.

-

Conditions: Reflux in ethanol/water for 2-4 hours.

-

Yield: Typically >85%.

-

Advantage: Avoids the use of harsh nitrating agents (HNO₃/H₂SO₄) by using pre-functionalized nitro-building blocks or subsequent mild nitration.

Challenges & Future Outlook

While potent, nitropyrimidines face specific hurdles:

-

Metabolic Stability: The nitro group is susceptible to reduction by nitroreductases (cytochrome P450s) in the liver. This can lead to the formation of aromatic amines, which are potential mutagens (Ames positive).

-

Toxicity: In silico toxicity prediction (e.g., ProTox-II) is mandatory before synthesis to screen for hepatotoxicity.

-

Optimization: Future work should focus on bioisosteres of the nitro group (e.g., nitrile or trifluoromethyl) to maintain electron withdrawal while improving metabolic stability.

References

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Link

-

Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Royal Society of Chemistry. Link

-

Inhibition of NF-kappaB DNA binding by nitric oxide. National Institutes of Health (PMC). Link

-

Synthesis and Anti-Inflammatory Activity of Spiropyrimido[4,5-d]pyrimidine Derivatives. ResearchGate. Link

-

Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. Link

Sources

Preliminary toxicity assessment of "4-(5-Nitropyrimidin-2-yl)morpholine"

Technical Whitepaper: Preliminary Toxicity Assessment Framework for 4-(5-Nitropyrimidin-2-yl)morpholine

Executive Summary & Compound Profile

This technical guide outlines the preliminary toxicity assessment strategy for This compound . As a nitro-substituted heteroaromatic compound, this molecule presents a high-priority structural alert for genotoxicity. The presence of the nitro group (

Compound Identification:

-

IUPAC Name: this compound[1]

-

Chemical Structure Description: A pyrimidine core substituted at the C2 position with a morpholine ring and at the C5 position with a nitro group.

-

Molecular Formula:

-

Key Structural Alert: Nitroheterocycle (Class: High Potency Mutagenic Concern).

| Property | Predicted Value | Relevance to Toxicity |

| LogP | ~0.8 - 1.2 | Moderate lipophilicity; likely high membrane permeability. |

| PSA | ~80 Ų | Good oral bioavailability potential; systemic exposure risk. |

| Metabolic Locus | Nitro group | Primary site of reductive bioactivation (Toxophore). |

| Metabolic Locus | Morpholine ring | Potential for oxidative ring opening. |

Mechanistic Hypothesis: The Nitroreduction Pathway

The primary toxicity concern for this compound is genotoxicity driven by the metabolic reduction of the nitro group.

Causality Explanation: Unlike direct-acting alkylating agents, nitroheterocycles are often "pro-mutagens." They require enzymatic reduction—mediated by cytosolic nitroreductases (NTRs) or xanthine oxidases—to exert toxicity. The reduction proceeds through a nitroso intermediate to a hydroxylamine species. The N-hydroxylamine is the critical toxicophore; it can undergo esterification (e.g., by sulfotransferases) to form an unstable nitrenium ion, which covalently binds to DNA (specifically guanine residues), causing point mutations.

Visualizing the Pathway:

Figure 1: Metabolic activation pathway of nitro-substituted heteroaromatics.[2] The bifurcation at the Hydroxylamine stage determines toxicity vs. detoxification.

Assessment Framework: Self-Validating Protocols

To ensure scientific integrity, the assessment must follow a tiered approach. Each step is a " go/no-go " decision point.

Tier 1: In Silico Assessment (ICH M7)

Before wet-lab synthesis or testing, perform a computational assessment.

-

Method: Use two complementary QSAR methodologies (Expert Rule-based e.g., Derek Nexus + Statistical-based e.g., Sarah Nexus).

-

Success Criteria: If both models predict "Negative," the risk is reduced but not eliminated due to the explicit nitro alert. If "Positive," proceed immediately to Tier 2.

Tier 2: In Vitro Genotoxicity (The Core Directive)

The Bacterial Reverse Mutation Assay (Ames Test) is the gold standard (OECD 471).

Critical Experimental Design for Nitro Compounds: Standard Ames protocols may yield false negatives if the bacterial strains lack sufficient nitroreductase activity or if the S9 fraction is not optimized.

-

Strain Selection:

-

Salmonella typhimuriumTA98 (detects frameshifts).[3]

-

Salmonella typhimuriumTA100 (detects base-pair substitutions).

-

Escherichia coliWP2 uvrA (detects oxidative damage/cross-linking).

-

Specific Requirement: Use strains with and without plasmid pKM101 to assess error-prone repair dependence.

-

-

Metabolic Activation:

-

Perform with (+S9) and without (-S9) Aroclor-1254 induced rat liver S9.

-

Note: Many nitro compounds are direct-acting in bacteria (due to bacterial nitroreductases) but S9-dependent in mammalian contexts.

-

Detailed Experimental Protocol: Enhanced Ames Test

This protocol is designed to be self-validating by including specific positive controls for nitro-reduction.

Materials:

-

Test Compound: this compound (Purity >98%).[1]

-

Vehicle: DMSO (Dimethyl sulfoxide) - recommended due to solubility.

-

Positive Control (-S9): 4-Nitroquinoline-N-oxide (4-NQO) (Validates bacterial nitroreductase activity).

-

Positive Control (+S9): 2-Aminoanthracene (Validates S9 metabolic capability).

Workflow:

-

Dose Range Finding (DRF):

-

Test 8 concentrations (e.g., 0.5, 1.5, 5, 15, 50, 150, 500, 1500, 5000 µ g/plate ).

-

Endpoint: Check for background lawn toxicity (sparse growth) or precipitation.

-

Logic: Nitro compounds can be bacteriotoxic. If the background lawn is reduced, the revertant count is invalid.

-

-

Main Mutagenicity Experiment (Plate Incorporation Method):

-

Step 1: Add 0.1 mL of bacterial culture (

cells/mL) to a test tube. -

Step 2: Add 0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (for non-activation).

-

Step 3: Add 0.1 mL of Test Compound solution.

-

Step 4: Add 2.0 mL of molten top agar (containing trace histidine/biotin).

-

Step 5: Vortex briefly and pour onto minimal glucose agar plates.

-

Step 6: Incubate at 37°C for 48–72 hours.

-

-

Data Analysis & Validity:

-

Count: Revertant colonies per plate.

-

Criteria: A result is Positive if there is a dose-dependent increase in revertants

2-fold over solvent control (for TA100) or -

Self-Validation: The assay is valid only if the 4-NQO positive control shows a strong mutagenic response in the -S9 condition. This confirms the bacteria can reduce the nitro group.

-

Decision Logic & Risk Mitigation

The following workflow illustrates the decision process based on experimental output.

Figure 2: Decision tree for the preliminary toxicity assessment.

References

-

OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. Link

-

ICH. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). International Council for Harmonisation.[4] Link

-

Purohit, V., & Basu, A. K. (2000). Mutagenicity of nitroaromatic compounds. Chemical Research in Toxicology, 13(8), 673-692. Link

-

Snyder, R. D., et al. (2013). Assessment of the sensitivity of the Ames assay for the detection of weak mutagens. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 758(1-2), 18-24. Link

Sources

Methodological & Application

Topic: A Framework for In Vitro Kinase Profiling of 4-(5-Nitropyrimidin-2-yl)morpholine

An Application Note from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The morpholino-pyrimidine scaffold is a privileged structure in kinase inhibitor design, renowned for its ability to form critical hydrogen bond interactions within the ATP-binding pocket of numerous kinases.[1][2] Compounds bearing this core frequently exhibit potent inhibitory activity against key nodes in oncogenic signaling cascades, particularly the Phosphatidylinositol 3-kinase (PI3K)/Akt/Mammalian Target of Rapamycin (mTOR) pathway.[3][4] The compound 4-(5-Nitropyrimidin-2-yl)morpholine belongs to this chemical class, making it a compelling candidate for investigation as a kinase inhibitor. This application note provides a comprehensive, field-tested guide for characterizing its inhibitory potential. We present a primary, high-throughput biochemical activity assay using the ADP-Glo™ luminescence platform, complemented by a confirmatory binding assay protocol. The causality behind critical experimental choices is explained throughout, ensuring that the described protocols serve as a self-validating system for generating robust and reliable data.

Scientific Rationale: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a central regulator of metabolism, cell growth, proliferation, and survival.[5][6] Its frequent dysregulation in a high percentage of cancers has made it one of the most pursued targets in oncology drug discovery.[7] The morpholine moiety is a key pharmacophore for inhibitors of this pathway. The oxygen atom within the morpholine ring is perfectly positioned to act as a hydrogen bond acceptor, engaging with the hinge region of the kinase domain—a feature that confers both potency and selectivity.[2] Given the structure of this compound, PI3Kα is selected as a primary, high-value target for this investigational protocol.

Below is a diagram illustrating the central role of PI3K in this critical signaling pathway.

Caption: The PI3K/Akt/mTOR signaling pathway.

Primary Protocol: ADP-Glo™ Kinase Activity Assay

This protocol measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a universal platform suitable for virtually any ADP-generating enzyme and is prized for its high sensitivity and robustness in high-throughput screening.[8][9]

Principle of the ADP-Glo™ Assay

The assay is a two-step, homogenous luminescence process.[10]

-

Kinase Reaction Termination: After the kinase reaction, ADP-Glo™ Reagent is added. This simultaneously stops the kinase reaction (by chelating divalent cations) and depletes all remaining ATP in the well. This step is crucial because residual ATP would create a high background signal in the subsequent detection step.

-

ADP to ATP Conversion and Detection: Kinase Detection Reagent is added, which contains enzymes that convert the product, ADP, back into ATP. This newly synthesized ATP then acts as the substrate for a luciferase/luciferin reaction, producing a light signal that is directly proportional to the initial amount of ADP produced.

Caption: Principle of the two-step ADP-Glo™ kinase assay.

Materials and Reagents

| Reagent | Recommended Supplier | Part Number (Example) |

| ADP-Glo™ Kinase Assay | Promega | V9101 |

| Recombinant Human PI3Kα | SignalChem | P61-18G |

| PIP2:PS Lipid Vesicles (Substrate) | Echelon Biosciences | P-3908 |

| This compound | N/A (User supplied) | N/A |

| Staurosporine (Positive Control) | Sigma-Aldrich | S4400 |

| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 |

| ATP, Ultra-Pure | Promega | V9151 |

| DMSO, Anhydrous | Sigma-Aldrich | 276855 |

| 384-well, low-volume, white plates | Corning | 3572 |

Reagent Preparation

-

Kinase Buffer: Prepare a 1X kinase buffer containing 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl₂, and 1 mM DTT. The inclusion of DTT is critical to maintain the kinase in a reduced, active state.

-

Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store in small aliquots at -20°C.

-

ATP Solution: Prepare a 100 µM ATP stock solution in kinase buffer. The concentration of ATP is a critical parameter. For determining the potency of ATP-competitive inhibitors, ATP is typically used at a concentration close to its Michaelis-Menten constant (Kₘ) for the specific kinase. This ensures a competitive environment where the inhibitor's effect is readily observable without being overwhelmed by excess ATP.

-

Enzyme Working Solution: Dilute recombinant PI3Kα to a working concentration of 2 ng/µL in kinase buffer.

-

Substrate Working Solution: Dilute the PIP2:PS lipid vesicles to 50 µM in kinase buffer.

Assay Workflow & IC₅₀ Determination

The overall workflow for determining the half-maximal inhibitory concentration (IC₅₀) is outlined below.

Sources

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PI3K AKT mTOR Pathway in Cancer - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. youtube.com [youtube.com]

- 8. ADP-Glo™ Kinase Assay Protocol [promega.jp]

- 9. bmglabtech.com [bmglabtech.com]

- 10. promega.com [promega.com]

"4-(5-Nitropyrimidin-2-yl)morpholine" formulation for animal studies

Application Note: In Vivo Formulation & Delivery of 4-(5-Nitropyrimidin-2-yl)morpholine

Part 1: Executive Summary & Chemical Context

The Challenge: this compound represents a classic "brick-dust" intermediate often encountered in the synthesis of PI3K/mTOR inhibitors.[1] Its structure—a morpholine ring coupled to an electron-deficient nitro-pyrimidine—presents two distinct challenges for animal studies:[1]

-

Physicochemical: The molecule is planar and crystalline, leading to high lattice energy and poor aqueous solubility (likely BCS Class II or IV).

-

Metabolic: The C-5 nitro group is a metabolic liability, susceptible to nitro-reduction by intestinal microflora (anaerobic) and hepatic reductases.[1]

Strategic Directive: Do not rely on simple pH adjustment. The morpholine nitrogen, typically basic (pKa ~8.3), is electronically conjugated to the electron-withdrawing nitropyrimidine core, drastically reducing its basicity. It will not readily protonate to form stable salts at physiological pH.[1] Therefore, cosolvent systems (for IV/PK) and stabilized suspensions (for PO/Tox) are the required protocols.

Part 2: Pre-Formulation Characterization (Go/No-Go)

Before attempting animal dosing, you must validate the compound's behavior in the proposed vehicle.

Critical Physicochemical Parameters:

-

Molecular Weight: ~210.2 g/mol [1]

-

LogP (Computed): ~1.0 – 1.5 (Moderately lipophilic, but solubility limited by crystal packing).

-

pKa: Negligible basicity (Neutral in physiological range).[1]

Workflow 1: Solubility Profiling

Execute this screen to determine the Maximum Feasible Dose (MFD).

| Solvent / Vehicle | Target Solubility | Purpose |

| DMSO (Anhydrous) | > 50 mg/mL | Primary Stock Solution |

| PEG 400 | > 10 mg/mL | Cosolvent for IV/IP |

| 0.5% Methylcellulose | N/A (Suspension) | Oral Gavage (High Dose) |

| PBS (pH 7.4) | < 0.1 mg/mL (Likely) | Buffer limit |

Part 3: Formulation Decision Logic

The following decision tree illustrates the selection process based on your study goals (PK vs. Efficacy).

Figure 1: Decision matrix for selecting the appropriate vehicle based on study endpoints and solubility thresholds.

Part 4: Detailed Protocols

Protocol A: Intravenous (IV) Solution (For PK Studies)

Target Concentration: 1 – 5 mg/mL Use Case: Bioavailability (F%) determination.[1]

Vehicle Composition:

-

5% DMSO (Dimethyl sulfoxide)[1]

-

40% PEG 400 (Polyethylene glycol)[1]

-

55% Sterile Water for Injection (WFI)[1]

Step-by-Step Procedure:

-

Weighing: Accurately weigh the required amount of this compound into a sterile glass vial.

-

Primary Solubilization: Add the calculated volume of DMSO (5% of total volume).[1] Vortex vigorously for 2 minutes.[1] Ensure the compound is completely dissolved. Sonicate if necessary.[1]

-

Checkpoint: If not clear, stop. The compound will not survive the aqueous phase.[1]

-

-

Cosolvent Addition: Slowly add PEG 400 (40% of total volume) while swirling. The solution may warm slightly (exothermic).[1]

-

Aqueous Phase: Dropwise add WFI (55% of total volume) while vortexing.

-

Critical: Add water slowly to prevent "crashing out" (precipitation) of the lipophilic compound.[1]

-

-

Filtration: Filter through a 0.22 µm PVDF or PES syringe filter into a sterile vial.

-

QC: Observe for 30 minutes. If crystals form, the formulation is unstable.

Protocol B: Oral (PO) Suspension (For Efficacy/Toxicity)

Target Concentration: 10 – 100 mg/mL Use Case: Maximum Tolerated Dose (MTD) or repeat-dose studies.[1]

Vehicle Composition:

Step-by-Step Procedure:

-

Vehicle Prep:

-

Compound Micronization:

-

If the raw material is coarse, grind it using a mortar and pestle. Large crystals lead to poor oral absorption variability.[1]

-

-

Wetting (The Critical Step):

-

Place compound in mortar.[1]

-

Add Tween 80 (pure) or a small amount of the vehicle dropwise to "wet" the powder, creating a smooth paste. Do not add bulk liquid yet.

-

-

Dispersion:

-

Gradually add the bulk Methylcellulose vehicle (geometric dilution) while triturating (grinding/mixing) to form a uniform suspension.[1]

-

-

Homogenization:

-

Transfer to a vial and vortex. If available, use a probe sonicator (low power, 30 sec) to break up aggregates.

-

Figure 2: Suspension preparation workflow emphasizing the critical wetting step to prevent aggregation.

Part 5: Safety & Toxicology (E-E-A-T Insight)

The "Nitro" Warning: As a Senior Scientist, I must highlight a specific toxicity risk associated with 5-nitropyrimidines.

-

Methemoglobinemia: Nitro-aromatic compounds can undergo redox cycling in vivo, oxidizing Ferrous iron (Fe2+) in hemoglobin to Ferric iron (Fe3+), creating methemoglobin. This reduces oxygen-carrying capacity.[1]

-

Observation: Monitor animals for cyanosis (blue/grey skin or mucous membranes) and chocolate-brown blood during necropsy.[1]

-

-

Gut Flora Metabolism: The nitro group is often reduced to an amine (-NH2) by anaerobic bacteria in the rodent gut.[1]

-

Impact: Oral dosing may result in systemic exposure to the amino-pyrimidine metabolite rather than the parent nitro-pyrimidine.[1]

-

Control: If oral bioavailability is low, compare IV vs. PO plasma levels of both the parent and the amino-metabolite to confirm if first-pass metabolism is the cause.

-

References

-

Li, P., & Zhao, L. (2007). Developing Early Formulations: Practice and Perspective. International Journal of Pharmaceutics. (General principles for solubility profiling and cosolvent selection). Link

-

FDA Center for Drug Evaluation and Research. (2005).[1] Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. (Reference for vehicle safety limits). Link

-

Gad, S. C., et al. (2006).[2] Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology. (Authoritative source on safe volumes and vehicle tolerability). Link[1]

-

Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer.[1] (Standard for monitoring toxicity in probe compound studies). Link[1]

Sources

Determining the Potency of Novel PI3K Pathway Inhibitors: Application Notes for Measuring the IC50 of "4-(5-Nitropyrimidin-2-yl)morpholine" in Diverse Cancer Cell Lines

Introduction: Targeting a Central Hub of Cancer Proliferation

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling cascade is a critical intracellular pathway that governs a multitude of cellular processes, including proliferation, growth, survival, and metabolism.[1][2] Pathologic activation of this pathway is one of the most frequent oncogenic events, driving the progression of a wide array of human cancers.[1][3] This hyperactivation can stem from various genetic aberrations, such as activating mutations in the PIK3CA gene or the loss of the tumor suppressor PTEN, which negatively regulates the pathway.[2][3] Consequently, the PI3K pathway has emerged as a highly attractive target for the development of novel anticancer therapeutics.[3]

The compound "4-(5-Nitropyrimidin-2-yl)morpholine" belongs to the morpholino-pyrimidine class of molecules. This structural motif is a well-established pharmacophore known to interact with the hinge region of kinases, and several derivatives have been investigated as potent inhibitors of the PI3K/Akt/mTOR pathway. The morpholine moiety, in particular, can form crucial hydrogen bonds within the ATP-binding pocket of these enzymes, conferring both potency and selectivity.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the half-maximal inhibitory concentration (IC50) of "this compound". The IC50 value is a key pharmacological metric that quantifies the concentration of a compound required to inhibit a specific biological process by 50%. Herein, we detail the rationale for cell line selection, provide step-by-step protocols for robust and widely used cell viability assays, and offer guidance on data analysis and interpretation.

Strategic Selection of Cell Lines: Probing Pathway Dependency

The efficacy of a targeted inhibitor is intrinsically linked to the genetic landscape of the cancer cells. Therefore, a critical first step in characterizing a novel compound is to assess its activity across a panel of cell lines with well-defined molecular characteristics, particularly in relation to the target pathway. For a putative PI3K inhibitor like "this compound," it is essential to select cell lines with known dysregulation of the PI3K/Akt/mTOR pathway.

Here, we propose a panel of four distinct and widely utilized cancer cell lines, each representing a different mechanism of PI3K pathway activation:

-

MCF-7 (Human Breast Adenocarcinoma): This cell line is characterized by an activating mutation in the PIK3CA gene (E545K), which leads to constitutive activation of the PI3K enzyme.[4][5] This makes MCF-7 an excellent model to assess the activity of compounds that directly target the catalytic subunit of PI3K.[4][6]

-

PC-3 (Human Prostate Carcinoma): PC-3 cells exhibit a loss of the PTEN tumor suppressor gene.[1] PTEN is a phosphatase that counteracts PI3K activity; its absence leads to the sustained accumulation of PIP3 and subsequent hyperactivation of Akt.[2][7] This cell line is therefore highly dependent on the PI3K signaling pathway for survival and proliferation.[8][9]

-

A549 (Human Lung Carcinoma): While possessing wild-type PI3K and PTEN, A549 cells have a mutation in the KRAS gene.[10] Mutant KRAS can activate the PI3K/Akt pathway, making these cells reliant on this signaling axis for their growth and survival.[11][12]

-

U87-MG (Human Glioblastoma): This glioblastoma cell line is also characterized by the loss of PTEN function, leading to a constitutively active PI3K/Akt pathway.[13][14] It serves as a valuable model for assessing the efficacy of PI3K inhibitors in the context of brain tumors.

By evaluating "this compound" in this diverse panel, researchers can gain insights into its spectrum of activity and potential biomarkers of response.

Visualizing the PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway in cancer cell signaling and highlights the points of intervention for targeted inhibitors.

Caption: The PI3K/Akt/mTOR signaling pathway and the putative target of "this compound".

Experimental Protocols for IC50 Determination

To ensure robust and reproducible IC50 values, it is recommended to utilize at least two distinct cell viability assays that measure different cellular parameters. Here, we provide detailed protocols for the colorimetric MTT assay and the luminescent CellTiter-Glo® assay.

Experimental Workflow Overview

The general workflow for determining the IC50 of "this compound" is as follows:

Caption: General experimental workflow for IC50 determination.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble formazan, which has a purple color.

Materials:

-

"this compound"

-

Selected cancer cell lines (MCF-7, PC-3, A549, U87-MG)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

DMSO (Dimethyl sulfoxide)

-

96-well flat-bottom tissue culture plates

-

Multichannel pipette

-

Microplate reader (capable of measuring absorbance at 570 nm)

Step-by-Step Procedure:

-

Cell Seeding:

-

Culture the selected cell lines to ~80% confluency.

-

Trypsinize and resuspend the cells in complete medium.

-

Determine the optimal seeding density for each cell line to ensure they are in the logarithmic growth phase at the end of the experiment (typically 5,000-10,000 cells/well).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of "this compound" in DMSO (e.g., 10 mM).

-

Perform a serial dilution of the compound in complete medium to achieve the desired final concentrations (e.g., a 10-point dilution series from 100 µM to 0.005 µM).

-

Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).

-

After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

-

-

Incubation:

-

Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized for each cell line.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a homogeneous method that measures the number of viable cells based on the quantification of ATP, which is an indicator of metabolically active cells. The assay involves adding a single reagent directly to the cells, resulting in cell lysis and the generation of a luminescent signal proportional to the amount of ATP present.

Materials:

-

"this compound"

-

Selected cancer cell lines (MCF-7, PC-3, A549, U87-MG)

-

Complete cell culture medium

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Opaque-walled 96-well plates

-

Multichannel pipette

-

Luminometer

Step-by-Step Procedure:

-

Cell Seeding:

-

Follow the same procedure as in the MTT assay, but use opaque-walled 96-well plates to minimize background luminescence.

-

-

Compound Preparation and Treatment:

-

Follow the same procedure as in the MTT assay.

-

-

Incubation:

-

Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

-

CellTiter-Glo® Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Measure the luminescence using a luminometer.

-

Data Analysis and Presentation

1. Data Normalization:

For each assay, the raw data (absorbance or luminescence) needs to be normalized to the percentage of cell viability.

-

Vehicle Control (100% Viability): The average signal from the wells containing cells treated with the vehicle (DMSO) only.

-

No-Cell Control (0% Viability): The average signal from the wells containing medium only.

The percentage of cell viability for each compound concentration is calculated as follows:

2. IC50 Calculation:

The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration. A sigmoidal dose-response curve is then fitted to the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters) in GraphPad Prism or similar software). The IC50 is the concentration of the compound that corresponds to 50% cell viability on this curve.

3. Data Presentation:

The calculated IC50 values should be presented in a clear and concise table for easy comparison across the different cell lines and assays.

Table 1: Hypothetical IC50 Values of "this compound" in Different Cancer Cell Lines

| Cell Line | PI3K Pathway Status | IC50 (µM) - MTT Assay (48h) | IC50 (µM) - CellTiter-Glo® Assay (48h) |

| MCF-7 | PIK3CA mutant | 0.85 | 0.79 |

| PC-3 | PTEN null | 1.20 | 1.15 |

| A549 | KRAS mutant | 5.60 | 5.45 |

| U87-MG | PTEN null | 1.50 | 1.42 |

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary.

Trustworthiness and Self-Validation

To ensure the reliability and trustworthiness of the generated IC50 data, the following practices are essential:

-

Replicates: Each experiment should be performed with at least three technical replicates for each concentration and control. The entire experiment should be repeated independently at least three times to ensure biological reproducibility.

-

Positive Control: Include a known PI3K inhibitor (e.g., LY294002 or a clinically relevant inhibitor) as a positive control to validate the assay performance and the responsiveness of the cell lines.

-

DMSO Concentration: The final concentration of DMSO in the culture medium should be kept constant across all wells and should not exceed a level that affects cell viability (typically ≤ 0.5%).

-

Cell Line Authentication: Regularly authenticate the cell lines used to ensure their identity and to avoid cross-contamination.

-

Assay Linearity: For each cell line, confirm the linear relationship between cell number and the assay signal (absorbance or luminescence) to ensure that the assay is operating within its dynamic range.

By adhering to these principles of good laboratory practice, researchers can generate high-quality, reliable data that accurately reflects the potency of "this compound".

Conclusion and Future Directions

This application note provides a detailed framework for the initial characterization of "this compound" as a potential PI3K pathway inhibitor. By systematically measuring its IC50 in a panel of cancer cell lines with distinct genetic backgrounds, researchers can gain valuable insights into its potency and selectivity. The provided protocols for the MTT and CellTiter-Glo® assays offer robust and validated methods for assessing cell viability.

The results from these initial studies will form the basis for further preclinical development, including more in-depth mechanistic studies to confirm the on-target activity of the compound, investigation of its effects on downstream signaling pathways, and ultimately, in vivo efficacy studies in relevant cancer models.

References

-

Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature Reviews Drug Discovery, 13(2), 140–156. [Link]

-

Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer, 9(8), 550–562. [Link]

-

Porta, C., Cotta, A., & Paglino, C. (2014). PI3K/AKT/mTOR signaling in cancer. In PI3K/AKT/mTOR Pathway in Angiogenesis (pp. 1-24). Springer, Cham. [Link]

-

Samuels, Y., Wang, Z., Bardelli, A., Silliman, N., Ptak, J., Szabo, S., ... & Velculescu, V. E. (2004). High frequency of mutations of the PIK3CA gene in human cancers. Science, 304(5670), 554-554. [Link]

-

Vlahos, C. J., Matter, W. F., Hui, K. Y., & Brown, R. F. (1994). A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). Journal of Biological Chemistry, 269(7), 5241-5248. [Link]

-

van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. In Cancer cell culture (pp. 237-245). Humana Press. [Link]

-

GraphPad Software. (n.d.). Nonlinear Regression. Retrieved from [Link]

Sources

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. PI3K pathway alterations in cancer: variations on a theme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. PIK3CA and AKT1 mutations have distinct effects on sensitivity to targeted pathway inhibitors in an isogenic luminal breast cancer model system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ATP stimulates the proliferation of MCF-7 cells through the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Signaling mechanisms that mediate invasion in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of PI3K-Akt signaling pathway promotes prostate cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dual targeting of MEK and PI3K effectively controls the proliferation of human EGFR-TKI resistant non-small cell lung carcinoma cell lines with different genetic backgrounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Regulation of angiogenic factors by the PI3K/Akt pathway in A549 lung cancer cells under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Tumorgenicity of Glioblastoma Cell Line U87MG Decreased During Serial In Vitro Passage - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of the PI3K but not the MEK/ERK pathway sensitizes human glioma cells to alkylating drugs - PMC [pmc.ncbi.nlm.nih.gov]

Topic: A Validated Protocol for Determining the Solubility of 4-(5-Nitropyrimidin-2-yl)morpholine in Dimethyl Sulfoxide (DMSO)

An Application Note from the Office of the Senior Application Scientist

Abstract